4-Ethylphenyl 4-(trans-4-propylcyclohexyl)benzoate
Description
4-Ethylphenyl 4-(trans-4-propylcyclohexyl)benzoate is a liquid crystalline compound characterized by a benzoate ester core substituted with a 4-ethylphenyl group and a trans-4-propylcyclohexyl group. This structure confers mesogenic properties, making it relevant for applications in display technologies such as liquid crystal displays (LCDs). The trans configuration of the cyclohexyl substituent ensures minimal steric hindrance, promoting molecular alignment in nematic or smectic phases . While direct data on its synthesis or phase transitions are absent in the provided evidence, its structural analogs (e.g., trans-4-Propylcyclohexyl 4-(trans-4-ethylcyclohexyl)benzoate, C24H36O2, 356.55 g/mol) suggest a molecular weight of ~356–378 g/mol, depending on substituent variations .
Properties
IUPAC Name |
(4-ethylphenyl) 4-(4-propylcyclohexyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O2/c1-3-5-19-6-10-20(11-7-19)21-12-14-22(15-13-21)24(25)26-23-16-8-18(4-2)9-17-23/h8-9,12-17,19-20H,3-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAMGWJNYCCGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633047 | |
| Record name | 4-Ethylphenyl 4-(4-propylcyclohexyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90311-55-0 | |
| Record name | 4-Ethylphenyl 4-(4-propylcyclohexyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenyl 4-(trans-4-propylcyclohexyl)benzoate typically involves the esterification of 4-ethylphenol with 4-(trans-4-propylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethylphenyl 4-(trans-4-propylcyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Ethylphenyl 4-(trans-4-propylcyclohexyl)benzoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethylphenyl 4-(trans-4-propylcyclohexyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The phenyl and cyclohexyl rings can engage in hydrophobic interactions with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Phase Behavior
Key structural analogs differ in alkyl chain length, substituent polarity, and cyclohexyl configuration:
Analysis :
- Alkyl Chain Length : Longer chains (e.g., pentyl in ) enhance hydrophobicity and may lower melting points, whereas acrylate-functionalized chains (e.g., ) introduce crosslinking capability for polymer-stabilized LC phases.
Liquid Crystal Performance
- Phase Stability : The trans-4-propylcyclohexyl group enhances nematic phase stability due to its linear conformation .
- Polymerizable Derivatives : Acrylate-functionalized analogs (e.g., ) enable photopolymerization for flexible LC films, critical in next-gen displays.
Comparative Reactivity
- Co-Initiator Efficiency: Ethyl 4-(dimethylamino)benzoate (structurally distinct but functionally relevant) outperforms 2-(dimethylamino)ethyl methacrylate in resin cement polymerization, suggesting electron-donating groups (e.g., ethyl) enhance reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
